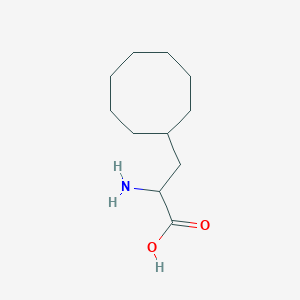

2-Amino-3-cyclooctylpropanoic acid

Description

2-Amino-3-cyclooctylpropanoic acid is a non-proteinogenic amino acid characterized by a cyclooctyl group attached to the β-carbon of the alanine backbone. Such compounds are primarily used in research settings, including peptide synthesis and medicinal chemistry, due to their ability to modulate steric and electronic interactions in molecular systems .

Properties

IUPAC Name |

2-amino-3-cyclooctylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9/h9-10H,1-8,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYRORCNCYQOIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclooctylpropanoic acid typically involves the following steps:

Amination: The amino group is introduced via reductive amination, where an aldehyde or ketone precursor is treated with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Final Assembly: The final step involves the coupling of the cyclooctyl and amino groups to the propionic acid backbone, often through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as:

Biocatalysis: Using enzymes to catalyze specific steps in the synthesis, improving yield and selectivity.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctyl group, leading to the formation of cyclooctanone derivatives.

Reduction: Reduction of the amino group can yield secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products:

Oxidation Products: Cyclooctanone derivatives.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-3-cyclooctylpropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways, particularly those involving amino acids.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclooctylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclooctyl group may enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Cycloalkyl Size: Larger cycloalkyl groups (e.g., cyclooctyl vs.

- Chirality : Enantiomeric forms (e.g., (S)-isomers in and ) are critical for selective interactions in drug development.

- Hybrid Substituents: Compounds like 2-(cyclopropylamino)-3-phenylpropanoic acid combine cycloalkyl and aromatic groups, offering unique hydrophobic and electronic profiles .

Aromatic and Heterocyclic Analogs

Key Observations :

- Aromatic vs. Cycloalkyl: Aromatic substituents (e.g., naphthalen-1-yl) enhance planar rigidity and π-system interactions, contrasting with the non-planar cycloalkyl groups.

- Functional Groups : Hydroxyl groups (e.g., 4-hydroxyphenyl in ) introduce hydrogen-bonding capacity, affecting solubility and reactivity.

Biological Activity

2-Amino-3-cyclooctylpropanoic acid (also referred to as cyclooctyl alanine) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a cyclooctyl group attached to the propanoic acid backbone. Its molecular formula is C11H19NO2, and it features a chiral center, making it exist in two enantiomeric forms. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to neurotransmission and cellular signaling.

Potential Mechanisms Include:

- Modulation of Neurotransmitter Systems: The compound may affect glutamate receptors, which are crucial for synaptic transmission and plasticity.

- Influence on Cell Signaling Pathways: By interacting with protein targets, it could modulate pathways involved in cell growth and apoptosis.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including prostate and lung cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

These results indicate that this compound may serve as a lead compound for developing new anticancer therapies.

Antifungal Activity

The compound has also shown promise as an antifungal agent. In studies evaluating its effectiveness against various strains of Candida, it exhibited minimum inhibitory concentrations (MICs) comparable to standard antifungal treatments.

Table 2: Antifungal Activity Against Candida Strains

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study involving human prostate cancer models, treatment with this compound resulted in significant tumor regression compared to untreated controls. The study highlighted its potential as part of combination therapy regimens targeting multiple pathways in cancer cells.

Case Study 2: Neurological Applications

Research exploring the neuroprotective effects of this compound suggested that it could mitigate neuronal damage in models of neurodegenerative diseases. The mechanism appears to involve modulation of excitotoxicity through glutamate receptor pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.